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Introduction

Tivantinib, also known as ARQ 197, is an orally bioavailable, small-molecule inhibitor of the c-
Met receptor tyrosine kinase (RTK).[1][2] The c-Met pathway, when dysregulated, plays a
crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] Tivantinib binds
to the c-Met protein, disrupting its signal transduction pathways and potentially inducing cell
death in tumor cells where c-Met is overexpressed or constitutively active.[1][3] While initially
developed as a selective c-Met inhibitor, further studies suggest its cytotoxic activity may also
involve other mechanisms, such as the disruption of microtubule dynamics.[4] This guide
provides a detailed overview of the core physicochemical properties of the (3S,4S)
stereoisomer of Tivantinib, outlines standard experimental methodologies for their
determination, and visualizes its primary signaling pathway and a general characterization
workflow.

Core Physicochemical Data

The fundamental physicochemical properties of (3S,4S)-Tivantinib are summarized below.
These parameters are critical for understanding its behavior in biological systems and for
formulation development.
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Property Value Source(s)
(3R,4R)-3-(5,6-dihydro-4H-
rrolo[3,2,1-ijlquinolin-1-yl)-4-
IUPAC Name pyrrolo] 9 ) (2]

(1H-indol-3-yl)pyrrolidine-2,5-
dione

Molecular Formula C23H19N302 [31[5][6]
Molecular Weight 369.42 g/mol [31[5][6]
CAS Number 905854-02-6 [2][6]
Appearance Light brown to brown solid [7]
Metting Point Data not readily available in

public literature

Water Solubility

<1 mg/mL (practically

insoluble)

[5]

Solubility (Organic)

DMSO: = 68 mg/mLEthanol: <
1 mg/mL (insoluble or slightly

soluble)

[5]

logP (Octanol-Water)

3.27 - 4.04 (Predicted)

pKa (Strongest Acidic)

9.72 (Predicted)

Signaling Pathway and Experimental Workflow

Visualizations

Understanding the mechanism of action and the process of characterization is vital. The

following diagrams, rendered using Graphviz, illustrate the c-MET signaling pathway inhibited

by Tivantinib and a standard workflow for physicochemical analysis.
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Caption: The HGF/c-MET signaling pathway and the inhibitory action of Tivantinib.
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Caption: A generalized workflow for the physicochemical characterization of a drug candidate.
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Experimental Protocols

The following sections describe generalized, standard protocols representative of those used in
pharmaceutical development to determine key physicochemical properties.

The shake-flask method is considered the gold standard for determining equilibrium solubility

due to its reliability.

o Objective: To determine the maximum concentration of Tivantinib that can be dissolved in a

specific solvent at a given temperature to reach a state of equilibrium.
o Methodology:

o Preparation: An excess amount of solid Tivantinib is added to a known volume of the
solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed, inert container.

o Equilibration: The resulting slurry is agitated in a temperature-controlled environment (e.g.,
a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure
equilibrium is reached.

o Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved
solid is then separated from the saturated solution, typically by centrifugation followed by
filtration through a chemically inert filter (e.g., 0.22 um PTFE) that does not bind the drug.

o Quantification: The concentration of Tivantinib in the clear, saturated filtrate is accurately
measured using a validated analytical method, most commonly High-Performance Liquid
Chromatography (HPLC) with UV detection. A calibration curve prepared with standard
solutions of known concentrations is used for quantification.

o Reporting: Solubility is reported in units such as mg/mL or molarity (mM) at the specified

temperature and pH.

Potentiometric titration is a precise method for determining the ionization constant(s) of a

molecule.

o Objective: To measure the pKa, which represents the pH at which the compound is 50%

ionized.
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o Methodology:

o Sample Preparation: A precise amount of Tivantinib is dissolved in a suitable co-solvent
system (e.g., water-methanol) if aqueous solubility is low. The solution is diluted to a
known concentration (e.g., 1 mM).

o Calibration: A pH meter and electrode are calibrated using at least three standard buffer
solutions (e.g., pH 4, 7, and 10).

o Titration: The sample solution is placed in a thermostatted vessel and titrated with a
standardized solution of a strong acid (e.g., 0.1 M HCI) or a strong base (e.g., 0.1 M
NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

o Data Analysis: A titration curve is generated by plotting the measured pH versus the
volume of titrant added. The pKa value is determined from the inflection point of the
sigmoidal curve. This can be calculated from the first or second derivative of the curve.
The experiment is typically performed in triplicate to ensure reproducibility.

Lipophilicity is a critical determinant of a drug's pharmacokinetic properties, including
absorption and distribution. It is commonly expressed as the logarithm of the partition
coefficient (logP).

» Objective: To determine the ratio of Tivantinib's concentration in a non-polar solvent (n-
octanol) versus a polar solvent (water) at equilibrium.

o Methodology:

o Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS pH 7.4) are
mixed and pre-saturated by shaking for 24 hours to ensure mutual saturation. The phases
are then separated.

o Partitioning: A known amount of Tivantinib is dissolved in one of the phases (typically the
one in which it is more soluble). This solution is then combined with an equal volume of
the other pre-saturated phase.

o Equilibration: The biphasic system is agitated for a set period to allow the compound to
partition between the two phases until equilibrium is reached.
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o Phase Separation: The mixture is centrifuged to achieve a clean separation of the
agueous and n-octanol layers.

o Quantification: A sample is carefully taken from each phase, and the concentration of
Tivantinib is determined using a suitable analytical method like HPLC-UV.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in
the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10
logarithm of this value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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